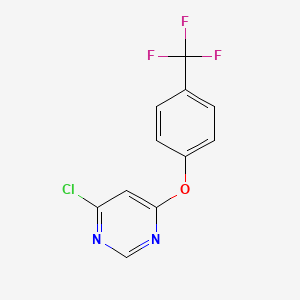![molecular formula C18H17ClF3N5O4 B13921866 (2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13921866.png)
(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic compound that belongs to the class of purine nucleosides
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, including the formation of the purine base, the introduction of the chlorinated and trifluoromethylated phenyl group, and the attachment of the oxolane ring. Common reagents used in these steps include chlorinating agents, trifluoromethylating agents, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The chlorinated purine ring can undergo reduction to remove the chlorine atom.
Substitution: The chlorine atom on the purine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a dechlorinated purine derivative.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it can be used to study the interactions of purine nucleosides with enzymes and receptors.
Medicine
Industry
Used in the development of new materials with specific electronic or optical properties.
作用機序
The compound exerts its effects by mimicking natural nucleosides, thereby interfering with nucleic acid synthesis. It can inhibit enzymes involved in DNA and RNA synthesis, leading to the disruption of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular kinases.
類似化合物との比較
Similar Compounds
Acyclovir: An antiviral drug used to treat herpes simplex virus infections.
Ganciclovir: Used to treat cytomegalovirus infections.
Ribavirin: Broad-spectrum antiviral used to treat hepatitis C and respiratory syncytial virus.
Uniqueness
The presence of the trifluoromethyl group and the specific stereochemistry of the oxolane ring make this compound unique. These features can enhance its binding affinity to target enzymes and improve its pharmacokinetic properties.
特性
分子式 |
C18H17ClF3N5O4 |
|---|---|
分子量 |
459.8 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C18H17ClF3N5O4/c19-17-25-14(23-5-8-1-3-9(4-2-8)18(20,21)22)11-15(26-17)27(7-24-11)16-13(30)12(29)10(6-28)31-16/h1-4,7,10,12-13,16,28-30H,5-6H2,(H,23,25,26)/t10-,12-,13-,16-/m1/s1 |
InChIキー |
BAZYLCHTDOGGPT-XNIJJKJLSA-N |
異性体SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C(F)(F)F |
正規SMILES |
C1=CC(=CC=C1CNC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)

![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)









![5,7-Dichloro-2-methyl[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13921862.png)

